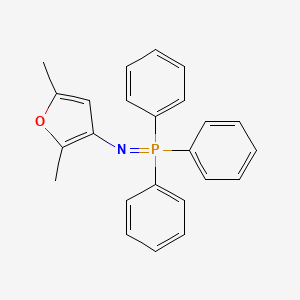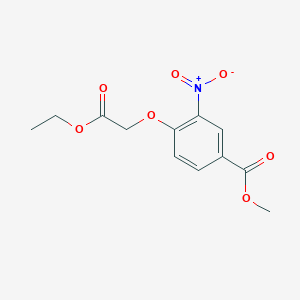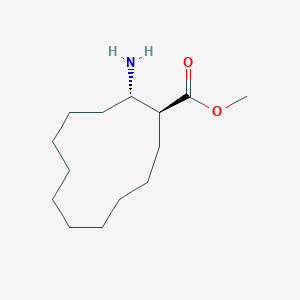![molecular formula C8H14N4O2 B12592813 N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide CAS No. 643766-41-0](/img/structure/B12592813.png)
N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide typically involves the formation of the imidazole ring followed by the attachment of the serinamide moiety. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the inclusion of various functional groups . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol and subsequent reactions to form the imidazole ring .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multicomponent reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are designed to be scalable and efficient, with good functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .
Applications De Recherche Scientifique
N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as antihypertensive and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: An imidazole derivative with antibacterial and antiprotozoal activities.
Omeprazole: Contains an imidazole ring and is used as a proton pump inhibitor for treating ulcers.
Thiabendazole: An imidazole derivative with antifungal and antihelmintic properties.
Uniqueness
N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide is unique due to its specific structure, which combines the imidazole ring with a serinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
643766-41-0 |
|---|---|
Formule moléculaire |
C8H14N4O2 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
(2R)-2-amino-3-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C8H14N4O2/c9-7(4-13)8(14)11-2-1-6-3-10-5-12-6/h3,5,7,13H,1-2,4,9H2,(H,10,12)(H,11,14)/t7-/m1/s1 |
Clé InChI |
VZGUAAGOTDZXBH-SSDOTTSWSA-N |
SMILES isomérique |
C1=C(NC=N1)CCNC(=O)[C@@H](CO)N |
SMILES canonique |
C1=C(NC=N1)CCNC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12592737.png)
![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)
![Pyridine, 2-[[(3-methylphenyl)methyl]thio]-](/img/structure/B12592750.png)
![1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12592757.png)

![1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene](/img/structure/B12592765.png)
![3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12592773.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592775.png)
![2-Bromoazuleno[2,1-b]thiophene-7,9-dione](/img/structure/B12592778.png)
![1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane](/img/structure/B12592779.png)

![Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12592789.png)

